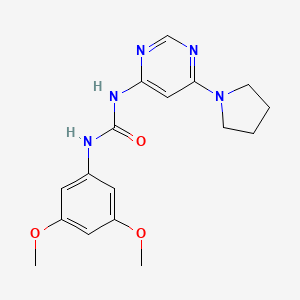
1-(3,5-Dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea, also known as DPPU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPU belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
科学的研究の応用
Synthesis and Chemical Structure
One area of research focuses on the synthesis of pyrimidinyl ureas and their structural analysis. For example, studies on the reaction of urea derivatives with specific compounds have led to the synthesis of various analogs, exploring their chemical stability and the effects of different substituents on their molecular structure (Jung et al., 2008). Similarly, the crystal structure of certain sulfonylurea herbicides has been analyzed to understand the molecular interactions and three-dimensional architecture contributing to their activity (Jeon et al., 2015).
Biological Evaluation and Anticancer Potential
Another significant area of research is the biological evaluation of pyrimidinyl urea derivatives for their anticancer properties. For instance, the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as new anticancer agents (Feng et al., 2020). Additionally, the discovery of new lead compounds as allosteric modulators of cannabinoid receptors from pyrimidinyl biphenylureas indicates a novel approach for the development of antiobesity drugs (Khurana et al., 2017).
Autophagy and Apoptosis Induction in Cancer Therapy
A specific phenoxypyrimidine-urea derivative has been identified to trigger both extrinsic and intrinsic apoptosis pathways in non-small cell lung cancer cells, along with cytoprotective autophagy. This compound, through inducing apoptosis and autophagy, has demonstrated efficacy in suppressing tumor growth in a xenograft mouse model, highlighting its potential therapeutic application in lung cancer treatment (Gil et al., 2021).
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-13-7-12(8-14(9-13)25-2)20-17(23)21-15-10-16(19-11-18-15)22-5-3-4-6-22/h7-11H,3-6H2,1-2H3,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZICKKZHYENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=NC=N2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)
![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)
![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)

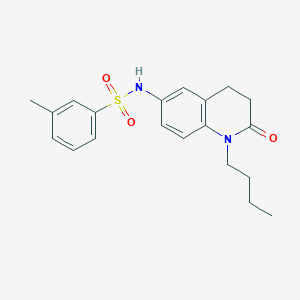
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2815911.png)
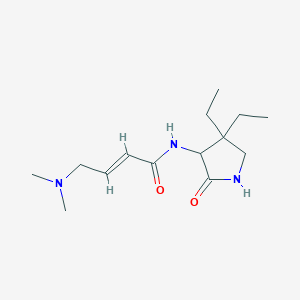
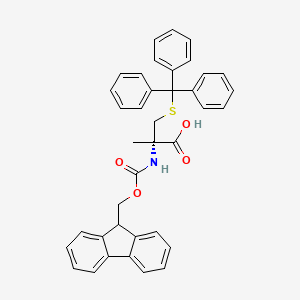

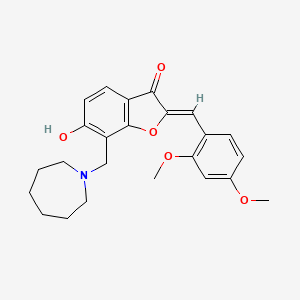
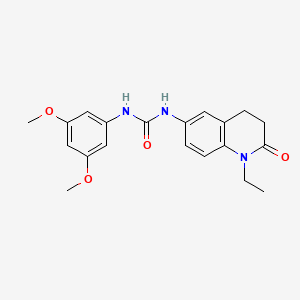

![4-(3,5-dimethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2815926.png)